molecular formula C16H15BrN2O3 B3867906 N'-(2-bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide

N'-(2-bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide

Cat. No. B3867906
M. Wt: 363.21 g/mol
InChI Key: GKONFBYVJKVHGD-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as BMH and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BMH is not fully understood. However, studies have suggested that BMH may exert its biological activities by inhibiting enzymes involved in cancer cell proliferation and inflammation. BMH has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
BMH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BMH can inhibit cell proliferation, induce apoptosis, and reduce the production of inflammatory cytokines. Additionally, BMH has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

BMH has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, BMH has demonstrated potent biological activities, making it a promising candidate for further research. However, one limitation of BMH is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for BMH research. One area of interest is the development of BMH-based drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BMH and its potential applications in other disease states. Furthermore, the synthesis of BMH derivatives may lead to the discovery of compounds with improved biological activities and bioavailability.

Scientific Research Applications

BMH has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In vitro studies have shown that BMH can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. BMH has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, BMH has demonstrated antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-21-13-5-3-11(4-6-13)16(20)19-18-10-12-9-14(22-2)7-8-15(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKONFBYVJKVHGD-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide
Reactant of Route 2
N'-(2-bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.